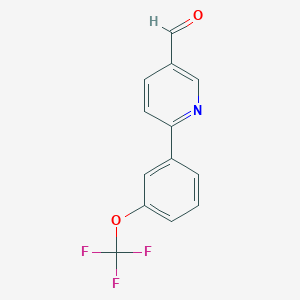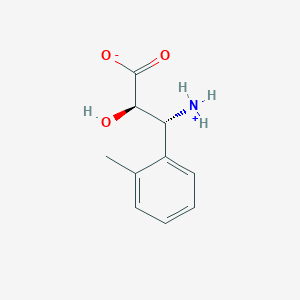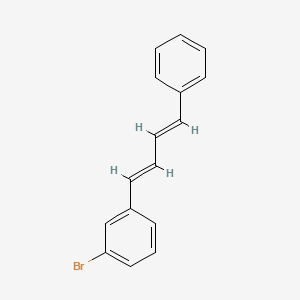
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The synthetic route may include steps such as halogenation, nucleophilic substitution, and oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize environmental impact. Techniques such as catalytic processes and green chemistry principles are often employed to enhance yield and reduce waste .
化学反応の分析
Types of Reactions
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
科学的研究の応用
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity due to its high electronegativity and lipophilicity . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted aromatic aldehydes and pyridine derivatives. Examples include:
- 6-(Trifluoromethoxy)pyridin-3-amine
- 3-(Trifluoromethoxy)benzaldehyde
Uniqueness
6-(3-Trifluoromethoxyphenyl)-3-pyridinealdehyde is unique due to the specific combination of the trifluoromethoxy group, the phenyl ring, and the pyridine ring with an aldehyde functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
特性
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXREPPDRSQYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid](/img/structure/B7794400.png)



